molecular formula C20H34N6O4Si B13671324 N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide

N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide

Cat. No.: B13671324
M. Wt: 450.6 g/mol
InChI Key: VLVJZJXMVPCIKU-UHFFFAOYSA-N
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Description

N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide is an organic compound with the molecular formula C23H31N5O4Si. It is a white solid that is soluble in polar organic solvents. This compound is often used as an intermediate or precursor in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide typically involves the protection of functional groups followed by selective reactions to introduce the desired substituents. One common method involves the protection of the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The protected intermediate is then reacted with isobutyryl chloride to form the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H34N6O4Si

Molecular Weight

450.6 g/mol

IUPAC Name

N-[9-[4-amino-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C20H34N6O4Si/c1-11(2)17(27)24-19-23-16-15(18(28)25-19)22-10-26(16)14-8-12(21)13(30-14)9-29-31(6,7)20(3,4)5/h10-14H,8-9,21H2,1-7H3,(H2,23,24,25,27,28)

InChI Key

VLVJZJXMVPCIKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO[Si](C)(C)C(C)(C)C)N

Origin of Product

United States

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